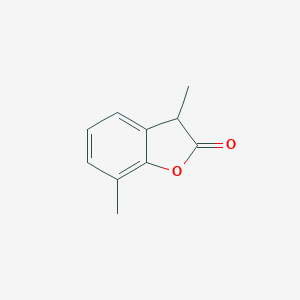

3,7-Dimethylbenzofuran-2(3H)-one

Description

Properties

CAS No. |

173419-94-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,7-dimethyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H10O2/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,7H,1-2H3 |

InChI Key |

RBQUOOIDOGBZRQ-UHFFFAOYSA-N |

SMILES |

CC1C2=CC=CC(=C2OC1=O)C |

Canonical SMILES |

CC1C2=CC=CC(=C2OC1=O)C |

Synonyms |

2(3H)-Benzofuranone, 3,7-dimethyl- |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzofurans, including 3,7-dimethylbenzofuran-2(3H)-one, exhibit significant anticancer properties. Various studies have shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cells (IC50 values in the low micromolar range) .

Antimicrobial Properties

In addition to anticancer effects, this compound has been studied for its antimicrobial activity. A study highlighted that certain derivatives exhibited potent activity against Staphylococcus aureus and various fungal strains, suggesting potential applications in treating infections .

Structure-Activity Relationship Studies

The biological activity of this compound can be influenced by modifications to its structure. For example, the introduction of different substituents on the benzofuran ring can enhance its potency and selectivity towards specific biological targets. This aspect is crucial for drug development as it allows for the optimization of therapeutic agents based on desired pharmacological profiles .

Materials Science

Organic Electronics

Due to its unique electronic properties, this compound is being explored as a precursor for organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices may enhance the performance characteristics of these devices .

Fluorescent Dyes

The compound's structural features also make it a candidate for fluorescent dye applications. Its photophysical properties can be tailored through chemical modifications, allowing for the development of dyes with specific emission characteristics suitable for biological imaging or sensing applications.

Agrochemicals

Pesticide Development

Research into the agrochemical applications of this compound suggests that derivatives may possess insecticidal or herbicidal properties. The stability and reactivity of these compounds can be advantageous in developing new pesticides that are effective yet environmentally friendly .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,7-Dimethylbenzofuran-2(3H)-one with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

3,3-Dimethyl-2-benzofuran-1(3H)-one (CAS: N/A)

- Structure : Methyl groups at the 3,3-positions create a symmetric substitution pattern, confirmed via X-ray crystallography. The molecule lies on a crystallographic mirror plane, with weak C–H⋯O hydrogen bonds and π-π stacking stabilizing the crystal lattice .

- Applications : Used to synthesize anthrone derivatives and melitracenium chloride, a psychoactive agent .

- Key Difference : Symmetric 3,3-substitution vs. asymmetric 3,7-substitution in the target compound leads to divergent molecular packing and synthetic utility.

5-Nitro-1-benzofuran-2(3H)-one (CAS: N/A)

- Structure : Features a nitro group at the 5-position, introducing strong electron-withdrawing effects. The crystal structure reveals π-π interactions and C–H⋯O hydrogen bonds .

- Synthesis : Prepared via nitration of 2-hydroxyphenylacetic acid, contrasting with alkylation strategies for methyl-substituted analogs .

- Key Difference : Nitro groups enhance electrophilicity, making this compound a reactive intermediate in pharmaceuticals, whereas methyl groups in this compound promote lipophilicity.

Substituent Type and Physicochemical Properties

(Z)-3-(Methoxymethylene)benzofuran-2(3H)-one (CAS: 40800-90-6)

- Structure : A methoxymethylene group at the 3-position introduces both steric bulk and electron-donating effects. The (Z)-isomer exhibits a planar geometry with conjugated double bonds .

- Synthesis : Formed via alkyne coupling reactions, yielding light yellow solids (mp: 90–95°C) with 82% efficiency .

- Key Difference : Methoxy groups increase polarity compared to methyl substituents, altering solubility and reactivity in nucleophilic environments.

- 6-Chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran (3m) Structure: Chlorine atoms at the 6-positions and an ethoxy group at the 3-position. Exists as a yellow oil (52% yield) . Key Difference: Chlorine’s electronegativity and larger atomic radius compared to methyl groups significantly affect electronic density and van der Waals interactions.

Preparation Methods

TiCl₄-Mediated Cyclization of Phenolic Precursors

A high-yielding route involves the reaction of substituted phenols with methylglyoxalate under Lewis acid catalysis. In a representative procedure:

-

Reagent Setup : Phenol derivatives (50 mmol) are dissolved in dichloromethane (100 mL) and treated with TiCl₄ (60 mmol) at 0°C.

-

Glyoxalate Addition : Methylglyoxalate (60 mmol) is introduced, followed by stirring at room temperature for 2 hours.

-

Reductive Cyclization : Acetic acid (30 mL) and zinc powder (50 mmol) are added, and the mixture is refluxed for 3 hours.

-

Workup : The crude product is extracted with ethyl acetate, dried, and purified via chromatography (PE/EtOAc = 80:1), yielding this compound in 79% yield.

Mechanistic Insight : TiCl₄ activates the glyoxalate electrophile, facilitating nucleophilic attack by the phenol. Subsequent zinc-mediated reduction cyclizes the intermediate into the lactone.

Acid-Catalyzed Rearrangement of Benzodioxole Intermediates

A patent-derived method utilizes thermal rearrangement of 1,3-benzodioxoles:

-

Benzodioxole Synthesis : Catechol reacts with isobutyraldehyde in benzene under sulfuric acid catalysis, forming 2-isopropyl-1,3-benzodioxole via acetalization.

-

Thermal Rearrangement : The benzodioxole is heated with MgCl₂ and Pd/C in dichlorobenzene at 183–184°C for 6.9 hours, achieving cyclization into dihydrobenzofuranol derivatives.

Adaptability for 3,7-Dimethyl Substitution : Replacing isobutyraldehyde with a methyl-substituted aldehyde could theoretically yield the 3,7-dimethyl variant, though this requires experimental validation.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Transition Metal Catalysts

-

Palladium on Carbon (Pd/C) : Facilitates dehydrogenation during rearrangement, though yields remain modest (1.2% conversion in patent examples).

-

Synergistic Effects : Combining MgCl₂ and Pd/C improves reaction rates, suggesting a bifunctional catalytic mechanism.

Industrial-Scale Synthesis Considerations

Key Challenges : The benzodioxole route’s low yield necessitates process intensification, while the TiCl₄ method’s use of hazardous reagents demands safety protocols.

Comparative Analysis of Synthetic Routes

The TiCl₄-mediated approach offers superior efficiency and regioselectivity, making it preferable for laboratory-scale synthesis. In contrast, the benzodioxole rearrangement, though less efficient, provides a template for catalytic innovation, particularly in transition metal applications. Microwave-assisted synthesis and flow chemistry could enhance both methods’ scalability and sustainability.

Q & A

Q. What are the standard synthetic routes for 3,7-Dimethylbenzofuran-2(3H)-one, and how can its purity be validated?

Answer: The synthesis of benzofuranone derivatives typically involves cyclization of substituted phenols or ketones. For example, a one-pot pseudo three-component method has been used to synthesize benzofuran derivatives via acid-catalyzed reactions, yielding products with >65% efficiency . Purification is achieved using column chromatography, and purity is validated via melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR are critical for confirming structural integrity, with chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups) serving as diagnostic markers .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Answer: X-ray crystallography is the gold standard for resolving crystal structures. For related compounds like 3,3-dimethylbenzofuran-1(3H)-one, single-crystal diffraction data (e.g., CCDC 1505246) reveal bond lengths (C=O at ~1.21 Å) and dihedral angles, confirming planarity and steric effects of substituents . Symmetry elements, such as mirror planes in the title molecule, further elucidate spatial arrangements critical for reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for benzofuranone derivatives?

Answer: Discrepancies between experimental and theoretical NMR data (e.g., δ 6.8–7.2 ppm for aromatic protons) may arise from solvent effects, dynamic exchange processes, or impurities. Advanced approaches include:

- Dynamic NMR (DNMR): To detect conformational equilibria in solutions .

- DFT Calculations: Comparing computed chemical shifts (using software like Gaussian) with experimental data to identify outliers .

- 2D NMR Techniques: HSQC and HMBC correlations to unambiguously assign signals .

For example, deviations in ¹³C NMR signals for substituted benzofurans were resolved by correlating coupling constants with electronic effects of substituents .

Q. What mechanistic insights govern the regioselectivity of benzofuranone synthesis under varying catalytic conditions?

Answer: Regioselectivity in reactions like Friedel-Crafts alkylation or Claisen rearrangement depends on:

- Catalyst Choice: Lewis acids (e.g., AlCl₃) favor electrophilic substitution at electron-rich positions .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, directing substituents to specific sites .

- Steric Effects: Bulky groups (e.g., tert-butyl) hinder access to certain positions, as seen in the synthesis of 5,7-di-tert-butylbenzofuran derivatives . Kinetic studies (e.g., monitoring reaction progress via GC-MS) and isotopic labeling (e.g., ¹⁸O tracing) further elucidate pathways .

Q. How can computational methods optimize reaction yields for complex benzofuranone derivatives?

Answer: Density Functional Theory (DFT) simulations predict transition states and activation energies. For example:

- Reaction Pathway Modeling: Identifying intermediates in multi-step syntheses (e.g., spirocyclic benzofuranones) .

- Solvent Optimization: COSMO-RS calculations to select solvents that stabilize intermediates .

- Machine Learning: Training models on existing datasets (e.g., reaction temperature vs. yield) to predict optimal conditions . Experimental validation via Design of Experiments (DoE) is critical to refine predictions .

Q. What strategies are effective in evaluating the bioactivity of this compound derivatives?

Answer:

- In Vitro Assays:

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

- Molecular Docking: Predict binding modes to receptors (e.g., COX-2) using AutoDock Vina .

Methodological Notes

- Spectral Data Interpretation: Always cross-reference with crystallographic data (e.g., CCDC entries) to resolve ambiguities .

- Synthetic Optimization: Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

- Safety: Handle reactive intermediates (e.g., diazonium salts) in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.